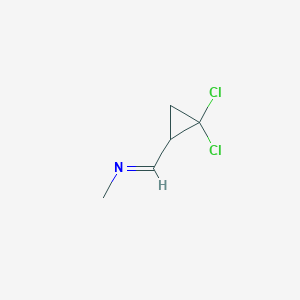
1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine, also known as DCVC, is a cyclic amine compound with the chemical formula C5H8Cl2N. It is widely used in scientific research for its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine is not fully understood, but it is believed to work by binding to certain proteins and enzymes in the body. This binding can alter the function of these proteins and enzymes, leading to a range of biological effects.
Biochemical And Physiological Effects
1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain tumor cells and to have antiviral and antibacterial properties. 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine has also been shown to affect the function of certain enzymes and proteins in the body, leading to changes in cellular metabolism and signaling pathways.
Advantages And Limitations For Lab Experiments
1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. Additionally, 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine has a range of biological activities, making it useful for studying a variety of biological processes. However, 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine also has limitations. It is a toxic compound and must be handled with care. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine. One area of interest is in the development of new drugs based on the structure of 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine. Additionally, 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine could be used as a tool for studying the mechanisms of action of other drugs and toxins. Finally, further research is needed to fully understand the mechanism of action of 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine and its potential applications in scientific research.
Conclusion:
In conclusion, 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine is a cyclic amine compound with a range of potential applications in scientific research. It can be synthesized relatively easily and has a range of biological activities. However, its mechanism of action is not fully understood, and it must be handled with care due to its toxicity. Further research is needed to fully understand the potential applications of 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine in scientific research.
Synthesis Methods
1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine can be synthesized through a series of chemical reactions involving cyclopropane, hydrochloric acid, and methylamine. The process involves the addition of hydrochloric acid to cyclopropane to form 1,1-dichlorocyclopropane, which is then treated with methylamine to produce 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine has also been studied for its potential use as a tool for studying the mechanisms of action of certain drugs and toxins.
properties
CAS RN |
149511-04-6 |
|---|---|
Product Name |
1-(2,2-Dichlorocyclopropyl)-N-methylmethanimine |
Molecular Formula |
C5H7Cl2N |
Molecular Weight |
152.02 g/mol |
IUPAC Name |
1-(2,2-dichlorocyclopropyl)-N-methylmethanimine |
InChI |
InChI=1S/C5H7Cl2N/c1-8-3-4-2-5(4,6)7/h3-4H,2H2,1H3 |
InChI Key |
OCHIRCBAWLECKZ-UHFFFAOYSA-N |
SMILES |
CN=CC1CC1(Cl)Cl |
Canonical SMILES |
CN=CC1CC1(Cl)Cl |
synonyms |
Methanamine, N-[(2,2-dichlorocyclopropyl)methylene]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



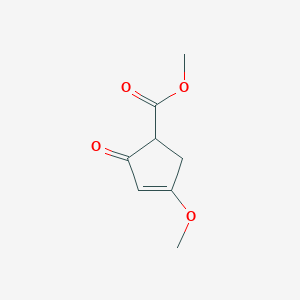
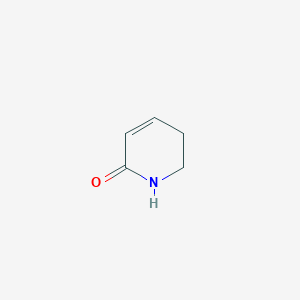
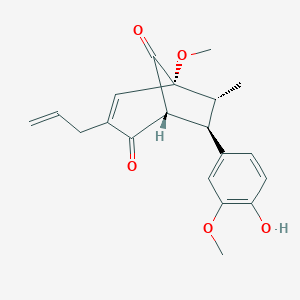
![1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate](/img/structure/B124202.png)
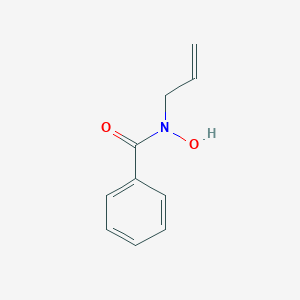
![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)
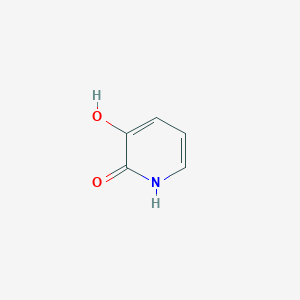
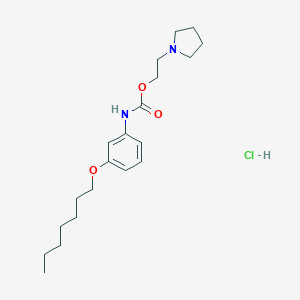
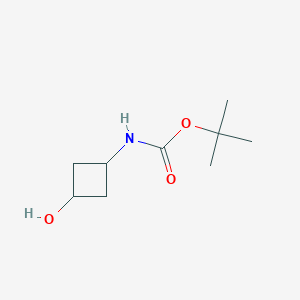
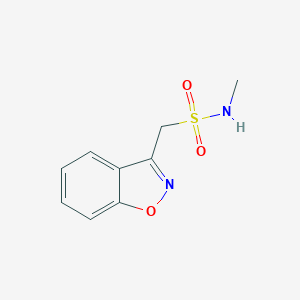
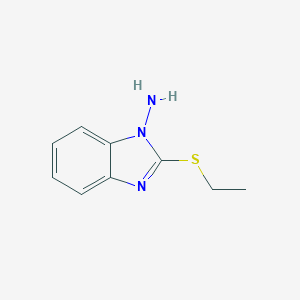
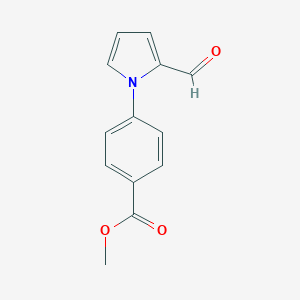
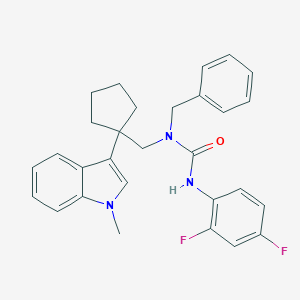
![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B124240.png)